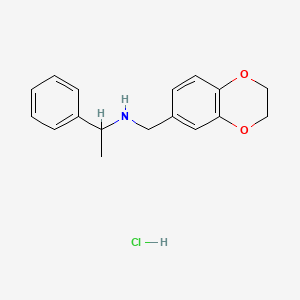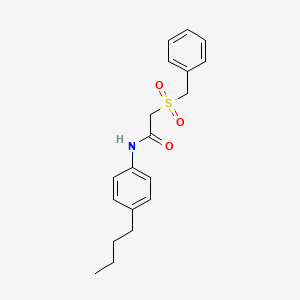![molecular formula C18H18N2O2S B4764135 N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4764135.png)
N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide
説明
N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide, also known as THPVP, is a novel designer drug that belongs to the class of synthetic cathinones. It is a potent psychostimulant that has gained popularity in recent years due to its ability to induce euphoria, increased energy, and heightened alertness. THPVP has been associated with several adverse effects, including addiction, psychosis, and even death. Therefore, it is essential to understand the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of THPVP to develop effective prevention and treatment strategies.
作用機序
N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters. By blocking the reuptake of these neurotransmitters, N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide increases their levels in the synaptic cleft, leading to increased activation of postsynaptic receptors. N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide also acts as a releasing agent of these neurotransmitters, leading to their release from presynaptic terminals. These effects contribute to the psychostimulant and euphoric effects of N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide.
Biochemical and Physiological Effects
N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to cardiovascular and thermoregulatory complications. N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide also induces oxidative stress and neuroinflammation in the brain, leading to neuronal damage and cognitive impairment. N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been associated with addiction, psychosis, and even death.
実験室実験の利点と制限
N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has several advantages as a research tool, including its potency, selectivity, and ability to induce specific effects on the central nervous system. However, N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide also has several limitations, including its potential for abuse, adverse effects, and lack of long-term safety data. Therefore, researchers should use N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide with caution and adhere to ethical guidelines for animal research.
将来の方向性
Several future directions for N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide research include investigating its long-term effects on the brain and behavior, developing effective prevention and treatment strategies for N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide addiction, and identifying novel therapeutic targets for synthetic cathinone-induced neurotoxicity. Additionally, researchers should investigate the potential of N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide as a research tool for understanding the neurobiology of addiction and developing new treatments for substance use disorders.
Conclusion
In conclusion, N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide is a potent psychostimulant that has gained popularity in recent years. It has several adverse effects, including addiction, psychosis, and even death. Therefore, it is essential to understand the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide to develop effective prevention and treatment strategies. N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has potential as a research tool for understanding the mechanism of action of synthetic cathinones and developing new treatments for substance use disorders.
科学的研究の応用
N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has gained attention among researchers due to its potential as a research tool for understanding the mechanism of action of synthetic cathinones. Several studies have investigated the effects of N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide on the central nervous system using animal models. These studies have shown that N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide increases dopamine and norepinephrine levels in the brain, leading to increased locomotor activity and hyperthermia. N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has also been shown to induce oxidative stress and neuroinflammation in the brain, which may contribute to its adverse effects.
特性
IUPAC Name |
N-[(E)-3-oxo-3-pyrrolidin-1-yl-1-thiophen-2-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17(14-7-2-1-3-8-14)19-16(13-15-9-6-12-23-15)18(22)20-10-4-5-11-20/h1-3,6-9,12-13H,4-5,10-11H2,(H,19,21)/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFAWBAWCGCQOD-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[1-(Pyrrolidine-1-carbonyl)-2-thiophen-2-yl-vinyl]-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4764065.png)
![13-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B4764079.png)

![3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4764089.png)
![3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4764101.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4764125.png)
![methyl 2-(4-fluorophenyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4764130.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-ethyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4764140.png)
![2-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4764151.png)
![7-(2-phenylethyl)-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4764159.png)
![N~1~-(2-methoxyethyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4764165.png)